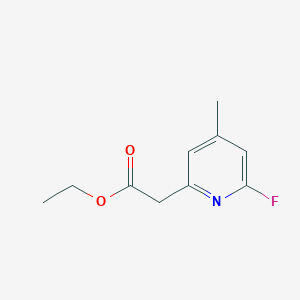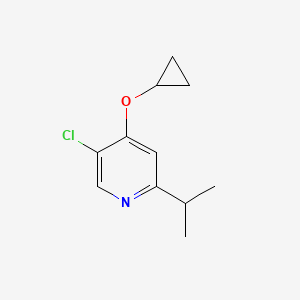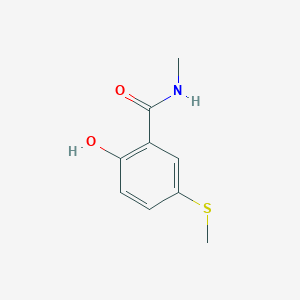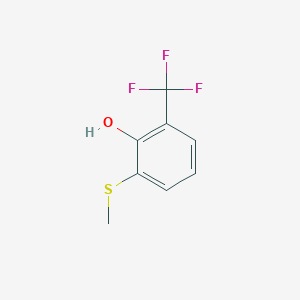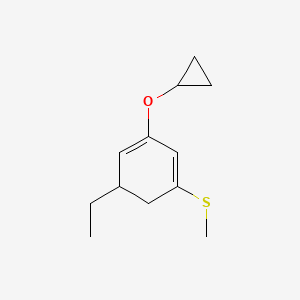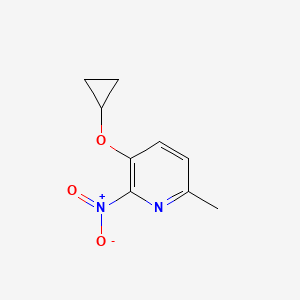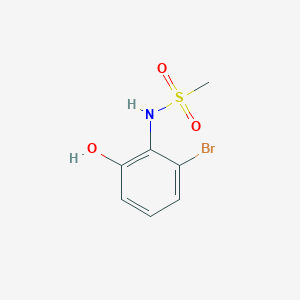
N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide typically involves the bromination of 2-hydroxyaniline followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include de-brominated compounds.
Scientific Research Applications
N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, while the methanesulfonamide group can enhance solubility and reactivity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-hydroxyphenyl)methanesulfonamide
- N-(2-Bromo-5-hydroxyphenyl)methanesulfonamide
- N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide
Uniqueness
N-(2-Bromo-6-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C7H8BrNO3S |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(2-bromo-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
InChI Key |
OIGIEUOGPJJIEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


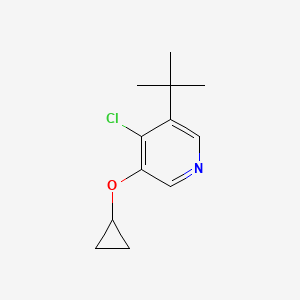
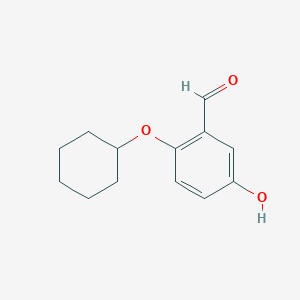


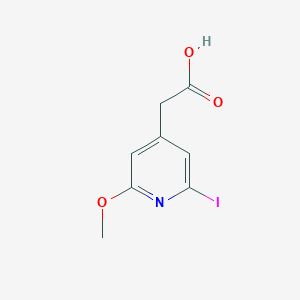
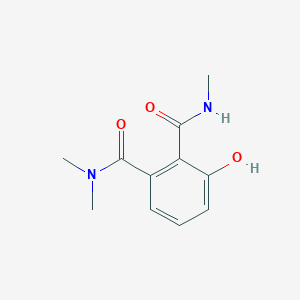
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
